![molecular formula C20H18N4O3S B2630672 3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946352-26-7](/img/structure/B2630672.png)
3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Overview
Description
The compound “3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as quinazolines , which are bicyclic compounds containing a quinoline ring system.
Scientific Research Applications
Synthesis and Biological Activities
Analgesic and Anti-inflammatory Activities : Quinazolinone derivatives, including compounds similar to 3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, have been synthesized and studied for their analgesic and anti-inflammatory activities. These compounds showed promising results in animal studies, with some derivatives demonstrating potency comparable to standard drugs like diclofenac sodium and aspirin, but with milder ulcerogenic potential (Alagarsamy et al., 2011).
Antimicrobial Activity : Research into quinazolinone derivatives has also revealed their potential in fighting bacterial and fungal infections. Compounds within this class have been tested against various microorganisms, showing notable antibacterial and antifungal activities. This research suggests a promising avenue for the development of new antimicrobial agents (Gupta et al., 2008).
H1-Antihistaminic Agents : Certain quinazolinone derivatives have been explored for their potential as H1-antihistaminic agents. These compounds have shown effectiveness in protecting against histamine-induced bronchospasm in animal models, with some derivatives demonstrating higher potency and lower sedation compared to standard antihistamines (Alagarsamy et al., 2009).
Anticonvulsant Properties : The quinazolinone framework has been investigated for its anticonvulsant properties. In this context, various derivatives have been synthesized and tested, revealing significant anticonvulsant activities, which positions them as potential candidates for developing new treatments for epilepsy and related disorders (Archana et al., 2002).
Synthetic Methodologies : The synthesis of quinazolinone derivatives, including those similar to the compound , employs innovative green chemistry approaches. This includes using deep eutectic solvents (DES) and microwave-induced synthesis, highlighting the environmental sustainability of producing these compounds (Molnar et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-ethyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-3-24-19(25)15-6-4-5-7-16(15)21-20(24)28-12-17-22-18(23-27-17)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQQGBFWLZGXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one |
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